molecular formula C20H18N4O6S B2894102 N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4-hydroxy-3-nitrobenzenesulfonamide CAS No. 1111614-17-5

N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4-hydroxy-3-nitrobenzenesulfonamide

Cat. No.: B2894102
CAS No.: 1111614-17-5
M. Wt: 442.45
InChI Key: ZCYUNWJQPVNLEC-UHFFFAOYSA-N
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Description

The compound “N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4-hydroxy-3-nitrobenzenesulfonamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The molecule also contains phenyl groups, which are cyclic groups of atoms with the formula C6H5 .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, phenyl groups, and various functional groups including cyano, oxo, hydroxy, and nitro groups. The exact arrangement of these groups in the molecule would determine its three-dimensional structure and properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the pyrrolidine ring might undergo reactions such as ring-opening or substitution . The phenyl groups might participate in electrophilic aromatic substitution reactions . The cyano and oxo groups could be involved in addition or elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, its solubility would depend on the polarity of its functional groups. Its melting and boiling points would depend on the strength of the intermolecular forces in the compound .

Scientific Research Applications

Cancer Research

Sulfonamide derivatives, like the compound , have shown potential in cancer research. Cumaoğlu et al. (2015) studied compounds bearing the sulfonamide fragment and found they could significantly reduce cell proliferation in various cancer cell lines. These compounds were observed to induce mRNA expression of pro-apoptotic genes, suggesting a mechanism that might involve the activation of apoptotic genes mediated by p38 and ERK phosphorylation (Cumaoğlu et al., 2015).

Synthetic Chemistry

The compound's sulfonamide group is relevant in synthetic chemistry. Anbarasan et al. (2011) used N-Cyano-N-phenyl-p-methylbenzenesulfonamide, a related compound, as an electrophilic cyanation reagent for synthesizing various benzonitriles from aryl bromides. This method was shown to be effective even with electronically different and sterically demanding substrates, highlighting the utility of such sulfonamides in the synthesis of complex organic molecules (Anbarasan et al., 2011).

Material Science

In material science, sulfonamide-containing compounds have applications in developing new materials. Huang et al. (2017) synthesized a novel aromatic diamine monomer containing pyrrolidine groups, which was used to create polyimides. These polymers exhibited high thermal stability, good solubility in organic solvents, and excellent hydrophobicity, making them potentially useful in various industrial applications (Huang et al., 2017).

Analytical Chemistry

In analytical chemistry, derivatives of sulfonamides are employed in chromatography and titration. Gowda et al. (1983) discussed the use of Sodium N-bromo-p-nitrobenzenesulfonamide, a related compound, as an oxidizing titrant in various analytical procedures. This compound proved to be an effective titrant for substances like ascorbic acid and methionine, demonstrating the versatility of sulfonamide derivatives in analytical applications (Gowda et al., 1983).

Environmental Chemistry

In environmental chemistry, sulfonamides are involved in studies related to pollution degradation. Zhao et al. (2008) conducted experiments using ceramic honeycombs catalyzed ozonation for the degradation of nitrobenzene in water, indicating potential applications of sulfonamide derivatives in water treatment and environmental remediation (Zhao et al., 2008).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be a drug, it might interact with biological targets in the body to exert its effects . The exact mechanism would depend on the structure of the compound and the nature of its target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. For example, if it’s a drug, it might have side effects or toxicities at high doses .

Future Directions

The future directions for research on this compound could include further studies on its synthesis, properties, and potential applications. For example, if it shows promising biological activity, it could be developed into a new drug . Alternatively, if it has interesting chemical properties, it could be used as a building block in the synthesis of other complex molecules .

Properties

IUPAC Name

N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4-hydroxy-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O6S/c21-13-15(20(26)23-9-1-2-10-23)11-14-3-5-16(6-4-14)22-31(29,30)17-7-8-19(25)18(12-17)24(27)28/h3-8,11-12,22,25H,1-2,9-10H2/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYUNWJQPVNLEC-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C(=CC2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)O)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C(=O)/C(=C/C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)O)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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